3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde

Catalog No.
S13004488
CAS No.
819076-57-8
M.F
C15H10ClF3O2S
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}m...

CAS Number

819076-57-8

Product Name

3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde

IUPAC Name

3-chloro-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde

Molecular Formula

C15H10ClF3O2S

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C15H10ClF3O2S/c16-13-7-11(8-20)3-6-14(13)21-9-10-1-4-12(5-2-10)22-15(17,18)19/h1-8H,9H2

InChI Key

SQHCIIZSMHWBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)SC(F)(F)F

3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is a complex organic compound with the molecular formula C15H10ClF3O2SC_{15}H_{10}ClF_3O_2S and a molecular weight of approximately 346.8 g/mol. It features a chloro group, a methoxy group, and a trifluoromethylsulfanyl substituent on a benzaldehyde backbone. The compound is identified by its IUPAC name and has several unique structural characteristics that influence its chemical behavior and biological activity.

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid, specifically 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid.
  • Reduction: The aldehyde can be reduced to form 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzyl alcohol.
  • Substitution: The chloro group can undergo nucleophilic substitution with amines or thiols, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium azide or thiourea for substitution reactions.

The biological activity of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is influenced by its structural features. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, potentially increasing efficacy and bioavailability in biological systems. This compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

The synthesis of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multi-step procedures. A common synthetic route includes:

  • Starting Material: Reaction of 3-chloro-4-hydroxybenzaldehyde with 4-[(trifluoromethyl)sulfanyl]phenyl methanol.
  • Conditions: Utilization of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
  • Yield Optimization: For industrial production, processes may be adapted for continuous flow reactors to enhance yield and purity .

This compound has potential applications in various fields, including:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Material Science: In the development of new materials with specific electronic or optical properties.
  • Agriculture: Potential use as a pesticide or herbicide due to its chemical properties .

Interaction studies involving 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde focus on its binding affinity to biological targets. Research indicates that the trifluoromethylsulfanyl group may enhance interactions with lipid membranes or specific proteins, leading to increased activity in modulating biological pathways. These studies are crucial for understanding the compound's therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-methoxybenzaldehydeChloro and methoxy groupsLacks trifluoromethylsulfanyl group
4-(Trifluoromethyl)benzaldehydeTrifluoromethyl groupNo chloro or methoxy substituents
3-Bromo-4-(trifluoromethyl)phenylmethanolBromo instead of chloroDifferent halogen substitution
2-Chloro-5-(trifluoromethyl)benzoic acidCarboxylic acid functionalityAcidic nature versus aldehyde functionality

The unique combination of the chloro group, methoxy substituent, and trifluoromethylsulfanyl moiety in 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde distinguishes it from these similar compounds, potentially offering unique properties and applications in chemical synthesis and biological interactions .

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

346.0042129 g/mol

Monoisotopic Mass

346.0042129 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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